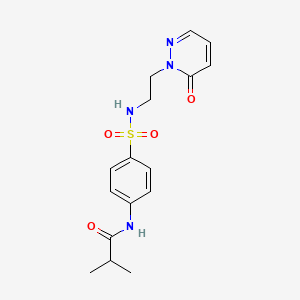

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates with various amines under mild conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum chloride or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ eco-friendly and stable reagents, such as alkyl or aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, which serve as practical alternatives to more hazardous chemicals . The reactions are typically carried out under ambient conditions to ensure safety and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyridazinones, sulfonamides, and isobutyramides, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Numerous studies have highlighted the biological activities associated with this compound:

- Anticancer Properties : Preliminary evaluations suggest that N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Antimicrobial Activity : The sulfonamide moiety is well-known for its antimicrobial properties, making this compound a potential candidate for treating bacterial infections.

Case Study 1: Anticancer Evaluation

A study focused on a series of sulfonamide derivatives, including those with pyridazine cores, demonstrated significant cytotoxic activity against human cancer cell lines such as colon and breast cancer. The mechanism was attributed to enzyme inhibition and receptor modulation, leading to reduced cell viability and increased apoptosis .

Case Study 2: Enzyme Inhibition

Research exploring the enzyme inhibitory potential of similar compounds indicated that they could effectively inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for neurodegenerative disease treatment. This suggests that this compound may also have implications in treating Alzheimer’s disease .

Data Table: Biological Activities of Related Compounds

Mecanismo De Acción

The mechanism of action of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylates: Used in similar synthetic applications.

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate: Another compound with comparable reactivity and applications.

Uniqueness

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide stands out due to its unique combination of a pyridazinone core and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Introduction

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This compound is part of a broader class of pyridazine-based sulfonamides, which have been explored for their inhibitory effects on various enzymes and their anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridazinone core with sulfamoyl and isobutyramide substituents. The synthesis involves several steps, including the reaction of 4-hydrazineylbenzenesulfonamide with maleic anhydride, followed by alkylation reactions to introduce the isobutyramide group. This synthetic pathway allows for the generation of diverse derivatives, enhancing the potential for biological activity.

Table 1: Key Structural Features of this compound

| Structural Feature | Description |

|---|---|

| Core Structure | Pyridazinone |

| Sulfamoyl Group | Attached to phenyl ring |

| Isobutyramide Group | Enhances solubility and bioactivity |

| Functional Groups | Sulfonamide, amide |

Biological Activity

Inhibition of Carbonic Anhydrases (CAs)

Recent studies have shown that pyridazine-based sulfonamides exhibit significant inhibitory activity against various isoforms of carbonic anhydrases (CAs), particularly hCA I and hCA XII. These enzymes are implicated in numerous physiological processes and are targets for anti-cancer and anti-inflammatory drugs.

- Inhibition Constants : The synthesized compounds demonstrated inhibition constants (Ki) in the low nanomolar range:

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit cell proliferation across various cancer cell lines:

- Mechanism of Action : The compound appears to disrupt cell cycle progression, particularly at the G2/M phase, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

- Cell Lines Tested : Various cancer cell lines have been used to assess the efficacy, including fibrosarcoma models where it exhibited significant antitumor activity comparable to established agents like CA-4 .

Anti-inflammatory Properties

The multi-target nature of this compound extends to its ability to inhibit COX-2 and 5-LOX enzymes, both critical in inflammatory pathways:

- Inhibition Profiles : The compound showed promising inhibition against COX-2 with Ki values suggesting effective anti-inflammatory potential .

Table 2: Biological Activity Summary

| Activity Type | Target Enzyme/Cell Line | Inhibition Constant (Ki) | Notes |

|---|---|---|---|

| Carbonic Anhydrase I | hCA I | 89.3 - 221.5 nM | Varies by derivative |

| Carbonic Anhydrase XII | hCA XII | 5.3 - 49.7 nM | Superior potency in some analogs |

| Anticancer Activity | Various Cancer Lines | Nanomolar levels | Induces G2/M phase arrest |

| Anti-inflammatory | COX-2 | Low nanomolar | Multi-target profile |

Case Studies

Several case studies highlight the effectiveness of pyridazine-based compounds in preclinical models:

- Fibrosarcoma Model : In a chick chorioallantoic membrane model, derivatives showed significant tumor growth inhibition without notable toxicity to surrounding tissues.

- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells had increased G2/M phase populations, indicating cell cycle arrest.

This compound represents a promising candidate in drug development for cancer and inflammatory diseases due to its multifaceted biological activities. The ongoing research into its mechanisms and efficacy will be crucial for advancing this compound towards clinical applications.

Propiedades

IUPAC Name |

2-methyl-N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-12(2)16(22)19-13-5-7-14(8-6-13)25(23,24)18-10-11-20-15(21)4-3-9-17-20/h3-9,12,18H,10-11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGWHEGUHUMQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.